Spergualin trihydrochloride
Overview
Description
Spergualin trihydrochloride is an antibiotic isolated from Bacillus laterosporus. It possesses antibacterial, antitumor, and strong immunosuppressive properties .
Molecular Structure Analysis
The molecular formula of Spergualin trihydrochloride is C17H37N7O4 × 3HCl, and its molecular weight is 512.9 .Chemical Reactions Analysis
Spergualin trihydrochloride was obtained from culture filtrates of the bacterial strain BMG 162-aF2 . It shows no definite melting point .Physical And Chemical Properties Analysis
Spergualin is very soluble in water and methanol. It is slightly or not soluble in ethanol, ethyl acetate, acetone, cyclohexane, and other organic solvents .Scientific Research Applications
1. Antitumor Activity
- Summary of Application: Spergualin trihydrochloride has been identified as a potential antitumor antibiotic. It was discovered during the testing of culture filtrates to inhibit focus formation of chicken fibroblasts by Rous sarcoma virus .
- Methods of Application: The antibiotic is produced by a strain closely related to Bacillus laterosporus, numbered as BMG162-aF2. The strain is shake-cultured at 28°C in a medium containing various nutrients. After 3-4 days of culture, more than 100 µg/ml of spergualin is produced .
- Results: The antibiotic exhibited a marked effect against mouse L-1210 leukemia. The ratio of 50% inhibition concentration (131 µg/ml) against the growth of chicken fibroblasts to 50% inhibition concentration (5.5 µg/ml) against focus formation by Rous sarcoma virus was 2.3 .
2. Broad-Spectrum Antibiotic Activity
- Summary of Application: Spergualin trihydrochloride has been synthesized and tested for its broad-spectrum antibiotic activity .
- Methods of Application: Using the Ugi multi-component reaction, spergualin-inspired molecules were assembled in a single step, dramatically improving the overall yield (20% to 96%). This strategy generated 43 new analogs .
- Results: The most potent analogue, compound 6, had MIC values between 4 and 32 µg mL−1 against six strains, which is a significant improvement on spergualin (MIC 6.25 to 50 µg mL−1) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O4.3ClH/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20;;;/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23);3*1H/t13-,16-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNJZPKETIWTTF-RIHGSVRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@@H](CC(=O)N[C@H](C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230813 | |
Record name | Spergualin trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spergualin trihydrochloride | |
CAS RN |
80952-47-2 | |
Record name | Spergualin trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080952472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spergualin trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spergualin hydrochloride, from bacillus laterosporus | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPERGUALIN TRIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X391873NYD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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